

The Discovery and Development of Almorexant Hydrochloride: A Technical Overview

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Almorexant hydrochloride (ACT-078573), a pioneering dual orexin receptor antagonist (DORA), marked a significant milestone in sleep medicine by targeting the orexin neuropeptide system, a key regulator of wakefulness. Developed by the Swiss pharmaceutical company Actelion, in collaboration with GlaxoSmithKline (GSK), Almorexant was the first compound in its class to be investigated for the treatment of primary insomnia.[1][2][3] Although its development was ultimately discontinued in Phase III clinical trials due to safety concerns, the journey of Almorexant has provided invaluable insights into the therapeutic potential of orexin antagonism and paved the way for a new class of insomnia treatments.[4][5]

This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to **Almorexant hydrochloride**, intended for researchers, scientists, and drug development professionals.

Discovery and Rationale

The discovery of the orexin system in the late 1990s, with its central role in promoting and maintaining wakefulness, presented a novel therapeutic target for sleep disorders.[1] The hypothesis was that by blocking the activity of orexin neuropeptides (orexin-A and orexin-B) at their receptors, OX1R and OX2R, a state of sleep could be induced. This approach was fundamentally different from existing hypnotics, which primarily targeted the GABAergic system. Almorexant emerged from a drug discovery program aimed at identifying potent and selective antagonists for both orexin receptors.



Mechanism of Action

Almorexant is a competitive antagonist of both the orexin 1 (OX1) and orexin 2 (OX2) receptors.[5] By binding to these receptors in the brain, it prevents the endogenous orexin neuropeptides from exerting their wake-promoting effects. This blockade of orexin signaling is believed to dampen the activity of key wake-promoting centers in the brain, thereby facilitating the transition to and maintenance of sleep.[1] The dual antagonism of both OX1 and OX2 receptors was thought to be crucial for achieving robust sleep-promoting efficacy.

Preclinical Development In Vitro Characterization

The affinity and functional antagonism of Almorexant at orexin receptors were characterized through a series of in vitro assays.

Table 1: In Vitro Affinity and Potency of Almorexant Hydrochloride

Parameter	OX1 Receptor	OX2 Receptor	Reference
Binding Affinity (Kd, nM)	1.3	0.17	[6]
Functional Antagonism (IC50, nM)	6.6	3.4	[7]
Functional Antagonism (IC50, nM) - Orexin-A induced Ca2+ mobilization (rat)	16	15	[7]
Functional Antagonism (IC50, nM) - Orexin-A induced Ca2+ mobilization (human)	13	8	[7]



In Vivo Studies in Animal Models

Preclinical studies in various animal models, including rats and mice, demonstrated the sleep-promoting effects of Almorexant.

Table 2: Summary of Key In Vivo Preclinical Findings for Almorexant

Species	Dose	Key Findings	Reference
Rat	300 mg/kg, p.o.	Decreased alertness and increased both non-REM and REM sleep.	[7]
Mouse (C57BL/6)	25, 100, 300 mg/kg, p.o.	Dose-dependent reduction in time spent awake and increase in NREM and REM sleep.	[6][8]

These studies confirmed that Almorexant could effectively cross the blood-brain barrier and induce a sleep state that resembled natural sleep architecture.

Clinical Development

Almorexant progressed through a comprehensive clinical trial program to evaluate its efficacy, safety, and pharmacokinetic profile in humans.

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers and patients revealed that Almorexant is rapidly absorbed with a relatively long terminal half-life.

Table 3: Pharmacokinetic Parameters of Almorexant in Humans



Population	Dose	Tmax (median, h)	t1/2 (h)	Key Notes	Reference
Healthy Elderly	100, 200, 400 mg (single dose)	1.5	32	Rapid disposition with a distribution half-life of 1.6 hours.	[9]
Healthy Subjects	100, 200, 400, 1000 mg (multiple doses)	-	-	Minimal accumulation with repeated dosing.	[8]
Healthy Japanese and Caucasian Males	200 mg (single dose)	~1.0	-	Similar pharmacokin etic profiles between ethnic groups.	[10]
Subjects with Hepatic Impairment	100 mg (single dose)	-	-	Almorexant exposure increased with the severity of hepatic impairment.	[10]

Clinical Efficacy

Multiple clinical trials demonstrated the efficacy of Almorexant in treating primary insomnia.

Table 4: Summary of Almorexant Phase II and Phase III Clinical Trial Efficacy Results in Primary Insomnia



Trial Phase	Dose	Primary Endpoint(s)	Key Results	Reference
Phase II (Proof- of-Concept)	100-400 mg	Sleep Efficiency (SE)	Significant, dose-dependent improvements in SE. At 400 mg, mean treatment effect of 14.4% vs. placebo (p<0.001). Improvements in LPS and WASO.	[1][11]
Phase III (RESTORA 1)	100 mg, 200 mg	Wake After Sleep Onset (WASO) and Latency to Persistent Sleep (LPS)	At 200 mg, significant decrease in objective WASO vs. placebo at the start (-26.8 min, p<0.0001) and end (-19.5 min, p<0.0001) of treatment. Significant increase in Total Sleep Time (TST).	[1][12][13]

Discontinuation of Development

Despite promising efficacy data, the clinical development of Almorexant was discontinued in January 2011.[4] The decision was based on a review of data from ongoing long-term Phase III studies which revealed undesirable side effects, including concerns over the hepatic safety profile with observations of transient increases in liver enzymes.[5]

Experimental Protocols



Radioligand Binding Assay for Orexin Receptors

Objective: To determine the binding affinity of Almorexant for the human OX1 and OX2 receptors.

Methodology:

- Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor are prepared.
- Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4, is used.
- Radioligand: A radiolabeled orexin receptor antagonist, such as [3H]-Almorexant or another suitable ligand, is used at a concentration near its Kd.
- Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Almorexant.
- Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., GF/C).
- Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis: The concentration of Almorexant that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of Almorexant at orexin receptors.

Methodology:



- Cell Culture: CHO cells stably co-expressing either the human OX1 or OX2 receptor and a
 G-protein alpha subunit (e.g., Gαq) are cultured in appropriate media.
- Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
- Dye Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C.
- Compound Addition: The dye-containing buffer is removed, and buffer containing various concentrations of Almorexant or vehicle is added to the wells and incubated for a short period.
- Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation), and a baseline fluorescence reading is taken. An orexin agonist (e.g., orexin-A) is then added to all wells to stimulate the receptors.
- Fluorescence Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
- Data Analysis: The peak fluorescence response is measured, and the IC₅₀ value for Almorexant's inhibition of the agonist-induced calcium mobilization is determined using a sigmoidal dose-response curve.

In Vivo Sleep and Wakefulness Assessment in Rodents

Objective: To evaluate the effect of Almorexant on sleep-wake architecture in rats or mice.

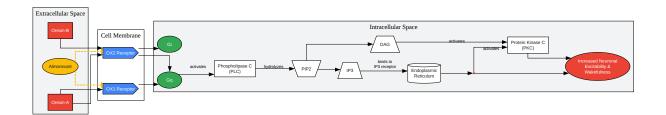
Methodology:

- Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
- Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording to monitor brain activity and muscle tone, respectively.



- Acclimatization: Following a recovery period, animals are habituated to the recording chambers and tethered recording cables.
- Drug Administration: Almorexant or vehicle is administered orally (p.o.) at the beginning of the animals' active phase (dark period).
- EEG/EMG Recording: Continuous EEG and EMG recordings are collected for a defined period (e.g., 6-24 hours) post-dosing.
- Sleep Scoring: The recorded data is scored in epochs (e.g., 10-30 seconds) into distinct vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep, based on the characteristic EEG and EMG patterns.
- Data Analysis: The total time spent in each vigilance state, the latency to sleep onset, and the number and duration of sleep/wake bouts are calculated and compared between the Almorexant-treated and vehicle-treated groups.

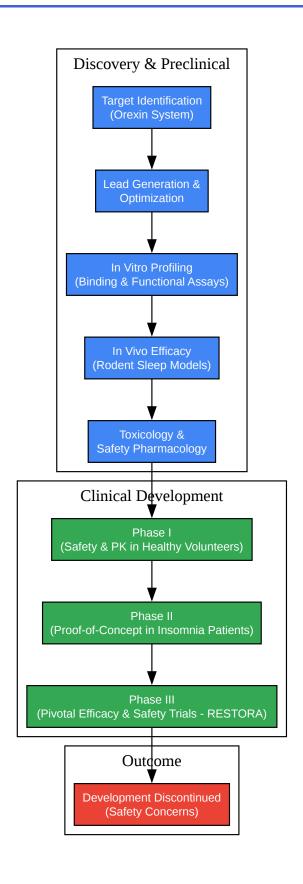
Visualizations



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Caption: Orexin Signaling Pathway and Mechanism of Almorexant Action.





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Caption: Almorexant Drug Discovery and Development Workflow.



Conclusion

Almorexant hydrochloride was a trailblazer in the field of sleep therapeutics, validating the orexin system as a viable target for the treatment of insomnia. Although its journey was cut short due to safety concerns, the extensive preclinical and clinical research conducted on Almorexant laid a critical foundation for the subsequent development and approval of other dual orexin receptor antagonists. The story of Almorexant serves as a compelling case study in modern drug discovery, highlighting both the promise of novel biological targets and the rigorous safety standards that govern the development of new medicines. The insights gained from the Almorexant program continue to inform the ongoing research and development of sleep-related therapies.

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